

ERB-041 selective ER β agonist research use

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Core Compound Profile

The table below summarizes the fundamental technical data for ERB-041.

Property	Description
IUPAC Name	7-Ethenyl-2-(3-fluoro-4-hydroxyphenyl)-5-benzoxazolol [1] [2]
Other Names	Prinaberel, PF-00913086 [3] [4]
Molecular Formula	C ₁₅ H ₁₀ FNO ₃ [1] [2]
Molecular Weight	271.24 g/mol [1] [2]
CAS Registry No.	524684-52-4 [2] [4]
Biological Activity	Potent and selective Estrogen Receptor Beta (ER β) agonist [1] [2]
Selectivity	>200-fold selectivity for human ER β over ER α (IC ₅₀ values: 5 nM for ER β vs. 1216 nM for ER α) [1] [2]

Property	Description
Solubility	Soluble to 100 mM in DMSO and ethanol [1] [2]

Research Applications & Key Findings

ERB-041 has been investigated in various disease models, primarily focusing on oncology and inflammation. The following table outlines the key research findings.

Disease Area/Model	Key Findings	Proposed Mechanisms	Citations
Skin Cancer (Preclinical)	Reduced UVB-induced tumor number (60%) and volume (84%) in SKH-1 mice [5].	Downregulation of Wnt/ β -catenin signaling; reduced proliferation (PCNA, Cyclin D1), angiogenesis (VEGF, CD31); increased apoptosis; suppression of pro-inflammatory proteins (COX-2, iNOS, NF- κ B) [5].	[5]
Canine Mammary Tumors (In Vitro)	Synergistic effect with Genistein to inhibit cell proliferation and induce apoptosis in CMT-U27 and CF41.Mg cell lines [6].	Synergistic downregulation of ER α expression and subsequent inhibition of the PI3K/AKT/mTOR signaling pathway [6].	[6]
Ovarian Cancer (In Vitro)	Inhibited cell migration, invasion, proliferation, and sphere formation; induced cell cycle arrest and apoptosis in SKOV-3, A2780CP, and OVCAR-3 cells [7].	Modulation of FAK and PI3K/AKT/GSK signaling pathways; alteration of p21 and cyclin D1 expression [7].	[7]
Inflammation (In Vitro)	Inhibited LPS-induced iNOS production in peritoneal macrophages from endometriosis patients [8].	Suppression of NF- κ B activation by preventing its nuclear translocation [8].	[8]

Disease Area/Model	Key Findings	Proposed Mechanisms	Citations
Rheumatoid Arthritis (Clinical)	No statistically significant difference in ACR20 response vs. placebo in a 12-week, Phase II clinical trial (n=291). Safe and well-tolerated, but lacked efficacy in this indication [9].	The anti-inflammatory effects observed in preclinical models did not translate to efficacy in this human trial for RA [9].	[9]

Experimental Protocols from Research

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

In Vitro Anti-Proliferation and Apoptosis Assay (Ovarian Cancer Cells)

This protocol is based on studies using human ovarian cancer cell lines [7].

- **Cell Lines:** SKOV-3, A2780CP, OVCAR-3.
- **Cell Culture:** Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
- **Treatment:**
 - Prepare a stock solution of ERB-041 in DMSO (e.g., 10 mM).
 - Treat cells at various concentrations (e.g., 0.01 μM, 0.1 μM, 10 μM) for 24-48 hours. Use DMSO as a vehicle control.
- **Proliferation Assay (XTT):**
 - Plate cells in 96-well plates and treat them after they adhere.
 - After the treatment period, add the XTT reagent and incubate according to the manufacturer's instructions.
 - Measure the absorbance at a specified wavelength (e.g., 450-500 nm) using a microplate reader.
- **Apoptosis Assay (Annexin V/Propidium Iodide staining & Western Blot):**

- **Flow Cytometry:** Harvest treated cells, stain with Annexin V and PI, and analyze using a flow cytometer to quantify apoptotic cells.
- **Western Blot:** Prepare protein lysates from treated cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe for pro-apoptotic markers (e.g., Cleaved Caspase-3, Bax) and anti-apoptotic markers (e.g., Bcl-2).

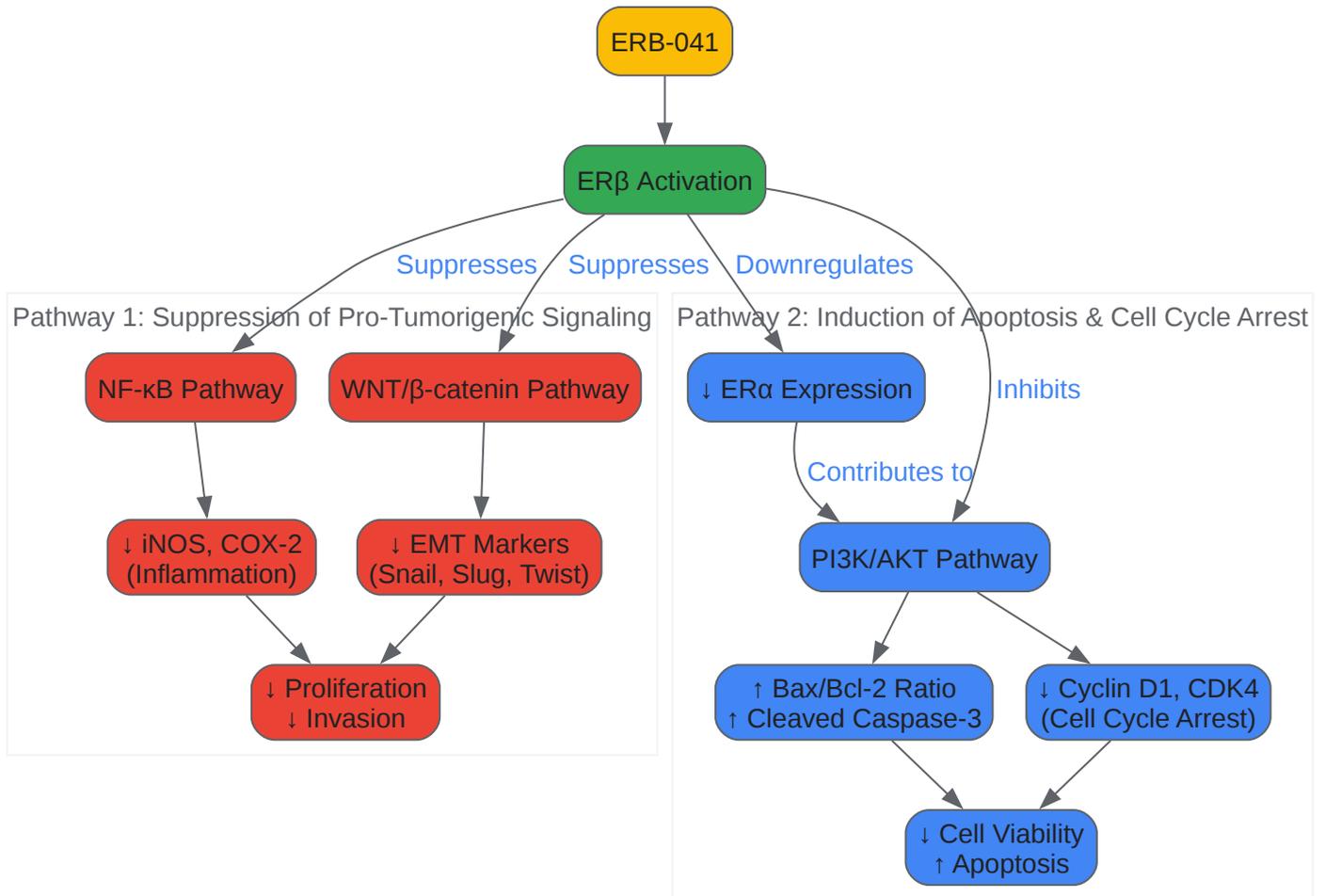
In Vivo Chemoprevention Model (UVB-Induced Skin Carcinogenesis)

This protocol is derived from a study in SKH-1 hairless mice [5].

- **Animals:** Six- to eight-week-old female SKH-1 hairless mice. House under standard conditions (12h light/dark cycle, food and water *ad libitum*).
- **Experimental Groups:**
 - **Group I (Vehicle Control):** Topical application of ethanol.
 - **Group II (UVB Control):** UVB irradiation + vehicle.
 - **Group III (Treatment):** UVB irradiation + topical ERB-041.
- **UVB Irradiation:** Use a calibrated UVB light source (e.g., 180 mJ/cm²). Irradiate mice twice a week.
- **Drug Administration:**
 - Prepare ERB-041 in ethanol (e.g., 2 mg/mouse in 200 µL).
 - Apply topically to the dorsal skin 30 minutes prior to each UVB exposure.
- **Tumor Monitoring:** Record tumor number and measure tumor size weekly using a caliper for the duration of the study (e.g., 30 weeks).
- **Endpoint Analysis:** After euthanasia, harvest tumors and skin tissue for:
 - **Histology:** H&E staining.
 - **Immunohistochemistry/Immunofluorescence:** Analyze proliferation (PCNA), angiogenesis (CD31), apoptosis (TUNEL assay).
 - **Western Blot:** Analyze protein expression in tissue lysates (e.g., Cyclin D1, β-catenin, COX-2).

Mechanisms of Action: Signaling Pathways

Based on the search results, ERB-041 exerts its effects through multiple pathways. The diagram below synthesizes the key mechanisms reported in cancer models.



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Summary of the key signaling pathways modulated by ERB-041 in preclinical cancer models, leading to reduced inflammation, proliferation, and increased apoptosis.

Research Context & Future Directions

- **Clinical Trial Setback:** It is important to note that while ERB-041 showed strong preclinical efficacy, it **failed to demonstrate a statistically significant improvement over placebo** in a Phase II clinical trial for rheumatoid arthritis, despite being well-tolerated [9]. This highlights the challenge of translating preclinical findings to human disease.
- **Ongoing Field Interest:** The search for selective ER β agonists remains active. Recent research (as of 2025) involves developing new compounds with improved selectivity and pharmacokinetic profiles, such as OSU-ER β -12 [10]. This suggests that the therapeutic targeting of ER β is still considered a viable strategy, though it may require next-generation molecules.

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